Lipophilicity Control: A >1 Log Unit Calculated logP Advantage Over the Diphenylmethylpiperazine Analog
The target compound's logP is 2.639 , which is significantly lower than the 3.8017 calculated logP of its closest commercially available piperazine analog, 6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3(2H)-one (CAS 946230-35-9) . This difference of more than one log unit strongly suggests superior solubility and a better profile for oral absorption or CNS penetration, which is critical for neurological or psychiatric drug discovery programs. The lower lipophilicity also reduces the risk of off-target binding and rapid metabolic clearance often associated with high-logP compounds.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = 2.639 |
| Comparator Or Baseline | 6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3(2H)-one (logP = 3.8017) |
| Quantified Difference | ΔlogP = -1.1627 (lower for target compound) |
| Conditions | Calculated logP values from supplier databases |
Why This Matters
A lower logP is a key decision factor for researchers prioritizing compounds with drug-like physicochemical properties, especially for targets requiring CNS exposure or good oral bioavailability.
